molecular formula C9H16 B1218949 1,3-Butadiene, 2-methyl-, polymer with 2-methyl-1-propene CAS No. 68081-82-3

1,3-Butadiene, 2-methyl-, polymer with 2-methyl-1-propene

Cat. No. B1218949
CAS RN: 68081-82-3
M. Wt: 124.22 g/mol
InChI Key: VHOQXEIFYTTXJU-UHFFFAOYSA-N
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Patent
US07238819B2

Procedure details

The methodology of Example 3 was repeated, except that 1.5 mL of isoprene was added to the reaction vessel prior to initiation. The mixture was allowed to stir at −78° C. for 10 minutes, before addition of methanol (10 mL) to terminate the reaction. The yield of copolymer was 5.5 g (Mn=104,000, Mw=203,000). The isoprene content in the rubber was 1.5 mol-percent.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4]>CO>[CH2:2]=[C:3]([CH3:5])[CH3:4].[CH2:1]=[CH:2][C:3](=[CH2:4])[CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C=CC(C)=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction vessel
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
Smiles
C=C(C)C.C=CC(C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.